molecular formula C11H14BrNO4 B13723552 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

Cat. No.: B13723552
M. Wt: 304.14 g/mol
InChI Key: CMRLPDRPOCTNPU-UHFFFAOYSA-N
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Description

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a methoxypropoxy group, a methyl group, and a nitro group

Preparation Methods

The synthesis of 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsIndustrial production methods may involve multi-step synthesis with purification processes to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common reagents used in these reactions include bromine, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-Bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene can be compared with similar compounds such as:

  • 1-Bromo-5-chloro-4-(3-methoxypropoxy)-2-methylbenzene
  • 1-Bromo-5-(3-methoxypropoxy)-2,4-dimethylbenzene

These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their chemical properties and applications.

Properties

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

1-bromo-5-(3-methoxypropoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C11H14BrNO4/c1-8-6-10(13(14)15)11(7-9(8)12)17-5-3-4-16-2/h6-7H,3-5H2,1-2H3

InChI Key

CMRLPDRPOCTNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCCCOC)[N+](=O)[O-]

Origin of Product

United States

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